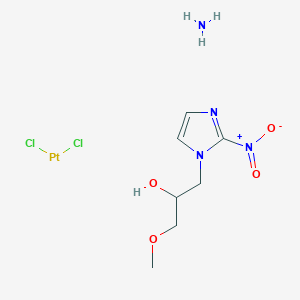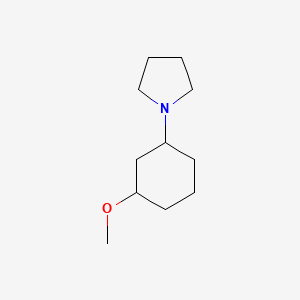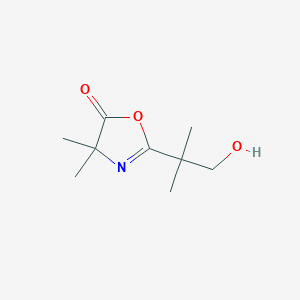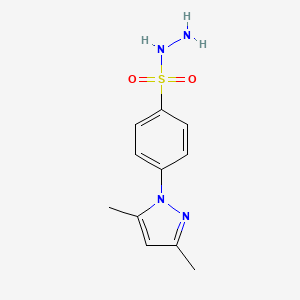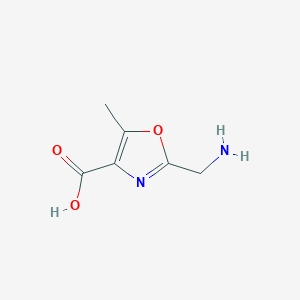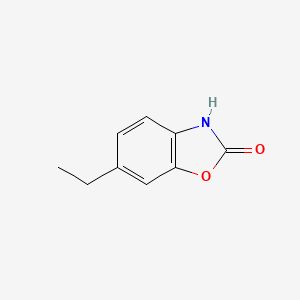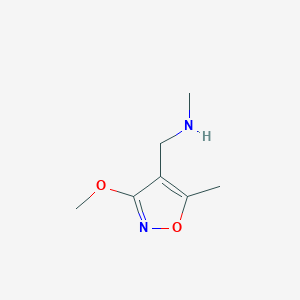![molecular formula C12H9Cl2NO B12890611 1-[4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 87432-44-8](/img/structure/B12890611.png)
1-[4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl)ethanone is a chemical compound with the molecular formula C12H9Cl2NO It is known for its unique structure, which includes a pyrrole ring substituted with a 3,4-dichlorophenyl group and an ethanone moiety
Méthodes De Préparation
The synthesis of 1-(4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dichlorobenzaldehyde with pyrrole in the presence of a suitable catalyst to form the intermediate 4-(3,4-dichlorophenyl)-1H-pyrrole. This intermediate is then subjected to acylation using ethanoyl chloride to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-(4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Applications De Recherche Scientifique
1-(4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 1-(4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it may interact with microbial cell membranes, leading to its antimicrobial effects .
Comparaison Avec Des Composés Similaires
1-(4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl)ethanone can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)ethanone: This compound lacks the pyrrole ring and has different chemical properties and applications.
1-(4-Chlorophenyl)-2-(isopropylamino)ethan-1-ol: This compound has a different substitution pattern and functional groups, leading to different biological activities.
1-(4-amino-2-hydroxyphenyl)ethan-1-one:
The uniqueness of 1-(4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl)ethanone lies in its specific substitution pattern and the presence of both the pyrrole ring and the dichlorophenyl group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
87432-44-8 |
|---|---|
Formule moléculaire |
C12H9Cl2NO |
Poids moléculaire |
254.11 g/mol |
Nom IUPAC |
1-[4-(3,4-dichlorophenyl)-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C12H9Cl2NO/c1-7(16)9-5-15-6-10(9)8-2-3-11(13)12(14)4-8/h2-6,15H,1H3 |
Clé InChI |
AZKPGTNFLRPVGM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CNC=C1C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Benzofuran-2-yl)-1-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12890531.png)
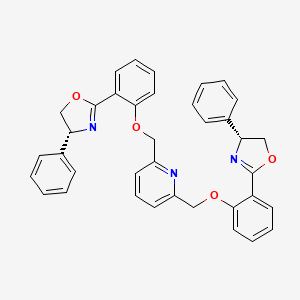
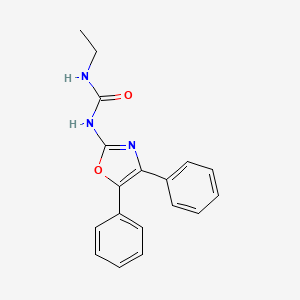
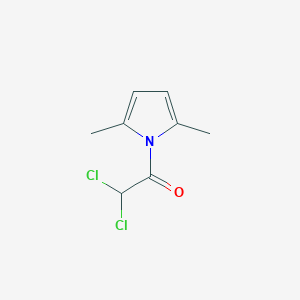
![4-(Pyrrolidin-1-yl)-5H-cyclopenta[b]pyridine](/img/structure/B12890551.png)
